3-amino-4-chloro-1H-pyrazole-5-carboxylic acid

Overview

Description

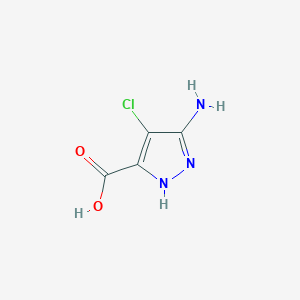

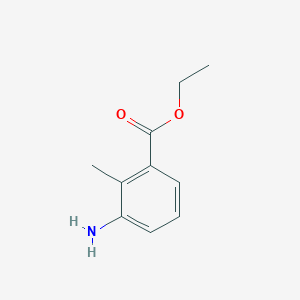

“3-amino-4-chloro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 351990-69-7 . It has a molecular weight of 161.55 . The IUPAC name for this compound is 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for “3-amino-4-chloro-1H-pyrazole-5-carboxylic acid” is 1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-amino-4-chloro-1H-pyrazole-5-carboxylic acid” are not available, pyrazoles in general can undergo various reactions. For instance, they can be formed through [3+2] cycloaddition reactions , or through the oxidation of pyrazolines .Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found.Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including those containing a 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid moiety, are of significant interest in the field of organic chemistry . They serve as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . These compounds are highly valued in organic synthesis and have been extensively studied .

Development of Kinase Inhibitors

The pyrazole moiety, including 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid, is a privileged scaffold in medicinal chemistry for the development of kinase inhibitors . Kinase inhibitors are important in the treatment of diseases such as cancer.

Biological Activities

Pyrazoles have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid could potentially be used in the development of new drugs with these activities.

α-Glucosidase Inhibitory Activity

In 2020, Peytam et al. reported synthesizing a new series of imidazo[1,2-b]pyrazole derivatives, which were tested in vitro to evaluate their α-glucosidase inhibitory activity . These products were prepared via a three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitrile . This suggests that 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid could potentially be used in similar reactions to develop new α-glucosidase inhibitors.

Synthesis of Sulfanylated Pyrazoles

Sulfanylated pyrazoles are valuable compounds that can be synthesized under metal- and solvent-free conditions . It’s possible that 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid could be used in the synthesis of these compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Mode of Action

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets .

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid, it is stable under normal temperature and pressure . It should be stored under inert gas (nitrogen or argon) at 2-8°C . These conditions may influence the compound’s action and efficacy.

properties

IUPAC Name |

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZRQELJATZCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402708 | |

| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

CAS RN |

351990-69-7 | |

| Record name | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)